molecular formula C15H24N2O B2673669 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine CAS No. 919724-45-1

3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine

Cat. No.: B2673669
CAS No.: 919724-45-1
M. Wt: 248.37
InChI Key: CZMSQXADAFPXAD-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine is a chemical compound that features a methoxy group, a pyrrolidine ring, and a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-(pyrrolidin-1-yl)benzyl chloride with ammonia or an amine to form the benzylamine intermediate.

    Methoxylation: The benzylamine intermediate is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

    Final Assembly: The final step involves the reaction of the methoxylated benzylamine with 3-chloropropan-1-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine.

    Reduction: Formation of N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine and benzyl structure but lacks the methoxy group.

    3-methoxy-N-(4-(piperidin-1-yl)benzyl)propan-1-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine: Lacks the methoxy group.

Uniqueness

3-methoxy-N-(4-(pyrrolidin-1-yl)benzyl)propan-1-amine is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-18-12-4-9-16-13-14-5-7-15(8-6-14)17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSQXADAFPXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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